Cas no 1060811-76-8 (1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid)
1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid
- EN300-193647
- 1060811-76-8
- 1-(6-CHLOROPYRIDIN-2-YL)CYCLOPROPANE-1-CARBOXYLIC ACID
- SCHEMBL19583805
- 1-(6-Chloro-pyridin-2-yl)cyclopropanecarboxylic acid
- 1-(6-chloro-2-pyridyl)cyclopropanecarboxylic acid
- MFCD13188886
- AKOS022973871
- 1-(6-CHLOROPYRIDIN-2-YL)CYCLOPROPANE-1-CARBOXYLICACID
- 1-(6-Chloropyridin-2-yl)cyclopropanecarboxylicacid
- AB67323
- AT12442
-
- MDL: MFCD13188886
- Inchi: 1S/C9H8ClNO2/c10-7-3-1-2-6(11-7)9(4-5-9)8(12)13/h1-3H,4-5H2,(H,12,13)
- InChI Key: WUAGPRSQTJSTRA-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C2(C(=O)O)CC2)=N1
Computed Properties
- Exact Mass: 197.0243562g/mol
- Monoisotopic Mass: 197.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 385.5±37.0 °C at 760 mmHg
- Flash Point: 187.0±26.5 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C610040-5mg |
1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid |
1060811-76-8 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C610040-10mg |
1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid |
1060811-76-8 | 10mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C610040-50mg |
1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid |
1060811-76-8 | 50mg |
$ 320.00 | 2022-06-06 | ||
| abcr | AB258656-250mg |
1-(6-Chloro-pyridin-2-yl)cyclopropanecarboxylic acid; . |
1060811-76-8 | 250mg |
€896.50 | 2024-06-09 | ||
| abcr | AB258656-1g |
1-(6-Chloro-pyridin-2-yl)cyclopropanecarboxylic acid; . |
1060811-76-8 | 1g |
€1742.50 | 2024-06-09 | ||
| 1PlusChem | 1P01BHK4-100mg |
1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |
1060811-76-8 | 98% | 100mg |
$123.00 | 2023-12-26 | |
| 1PlusChem | 1P01BHK4-250mg |
1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |
1060811-76-8 | 98% | 250mg |
$206.00 | 2023-12-26 | |
| 1PlusChem | 1P01BHK4-1g |
1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |
1060811-76-8 | 98% | 1g |
$388.00 | 2023-12-26 | |
| 1PlusChem | 1P01BHK4-5g |
1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |
1060811-76-8 | 98% | 5g |
$1252.00 | 2023-12-26 | |
| 1PlusChem | 1P01BHK4-10g |
1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |
1060811-76-8 | 98% | 10g |
$2022.00 | 2023-12-26 |
1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid Suppliers
1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid
Introduction to 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid (CAS No. 1060811-76-8)
1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid, with the CAS number 1060811-76-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of heterocyclic carboxylic acids, featuring a cyclopropane ring fused with a pyridine moiety, and is further distinguished by the presence of a chlorine substituent at the 6-position of the pyridine ring. The unique structural attributes of this molecule make it a valuable scaffold for the development of novel bioactive agents.
The cyclopropane moiety in 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid is a key structural feature that contributes to its pharmacological potential. Cyclopropane rings are known for their high reactivity and ability to induce conformational constraints, which can enhance binding affinity and selectivity in drug design. This structural motif has been widely explored in medicinal chemistry due to its capacity to modulate biological targets effectively.
The 6-Chloro-pyridin-2-yl part of the molecule introduces electrophilic centers that can participate in various chemical transformations, making it a versatile intermediate for synthesizing more complex derivatives. The chlorine atom at the 6-position of the pyridine ring not only enhances the lipophilicity of the compound but also serves as a handle for further functionalization, enabling researchers to tailor its biological activity to specific therapeutic needs.
In recent years, 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid has been investigated for its potential in multiple therapeutic areas. One of the most promising applications is in the development of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The combination of the cyclopropane ring and the chloropyridine moiety provides a unique pharmacophore that can interact with biological targets in a highly specific manner.
Recent studies have highlighted the compound's efficacy in preclinical models as an inhibitor of tyrosine kinases, which play a crucial role in signal transduction pathways associated with tumor growth and metastasis. The structural features of 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid allow it to bind tightly to the active sites of these enzymes, thereby disrupting aberrant signaling networks that contribute to cancer development.
Furthermore, research has demonstrated that derivatives of 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid exhibit significant anti-inflammatory properties. The compound's ability to modulate inflammatory pathways has opened up avenues for its use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The chloropyridine moiety appears to be particularly important in mediating these effects, as it allows for interactions with transcription factors and cytokines involved in inflammation.
The synthesis of 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and carboxylation. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and development purposes.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid with biological targets. These studies have provided insights into how the cyclopropane ring and chloropyridine moiety contribute to its binding affinity and selectivity. Such information is critical for designing next-generation analogs with improved pharmacological profiles.
The growing interest in 1-(6-Chloro-pyridin-2-yl)-cyclopropanecarboxylic Acid underscores its significance as a building block in drug discovery. As research continues to uncover new therapeutic applications, this compound is likely to play an increasingly important role in developing innovative treatments for various diseases. The combination of its unique structural features and versatile reactivity makes it an attractive candidate for further exploration by medicinal chemists and biologists alike.
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